molecular formula C9H10BrFO B12981648 2-(4-Bromophenyl)-2-fluoropropan-1-ol

2-(4-Bromophenyl)-2-fluoropropan-1-ol

Cat. No.: B12981648
M. Wt: 233.08 g/mol
InChI Key: DVQDBTJISOWNEU-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-fluoropropan-1-ol is an organic compound with a molecular formula of C9H10BrFO It is characterized by the presence of a bromine atom attached to a phenyl ring, a fluorine atom attached to a propanol group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-fluoropropan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-bromobenzaldehyde with a fluorinated Grignard reagent, followed by reduction to yield the desired product. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as distillation or recrystallization may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-fluoropropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of 2-(4-Bromophenyl)-2-fluoropropanone.

    Reduction: Formation of 2-(4-Bromophenyl)-2-fluoropropane.

    Substitution: Formation of 2-(4-Aminophenyl)-2-fluoropropan-1-ol or 2-(4-Thiophenyl)-2-fluoropropan-1-ol.

Scientific Research Applications

2-(4-Bromophenyl)-2-fluoropropan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-fluoropropan-1-ol involves its interaction with specific molecular targets. The bromine and fluorine atoms contribute to its reactivity and ability to form stable complexes with enzymes or receptors. The hydroxyl group allows for hydrogen bonding, which can enhance its binding affinity to biological targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-fluoropropan-1-ol
  • 2-(4-Bromophenyl)-2-chloropropan-1-ol
  • 2-(4-Bromophenyl)-2-fluoropropane

Uniqueness

2-(4-Bromophenyl)-2-fluoropropan-1-ol is unique due to the combination of bromine and fluorine atoms, which impart distinct chemical properties. The presence of both halogens can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H10BrFO

Molecular Weight

233.08 g/mol

IUPAC Name

2-(4-bromophenyl)-2-fluoropropan-1-ol

InChI

InChI=1S/C9H10BrFO/c1-9(11,6-12)7-2-4-8(10)5-3-7/h2-5,12H,6H2,1H3

InChI Key

DVQDBTJISOWNEU-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C1=CC=C(C=C1)Br)F

Origin of Product

United States

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